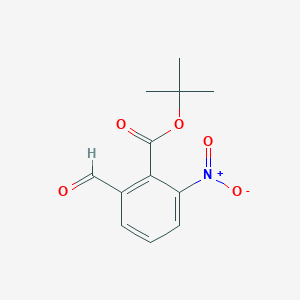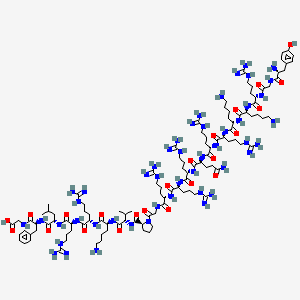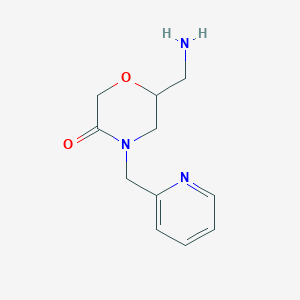
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of fluorine, methoxymethoxy, triisopropylsilyl, and trifluoromethanesulfonate groups.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the naphthalene core, followed by the introduction of the fluorine and methoxymethoxy groups. The triisopropylsilyl group is then added through a silylation reaction, and the final step involves the introduction of the trifluoromethanesulfonate group. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Fluoro-3-(methoxymethoxy)-naphthalene derivatives
- 8-((Triisopropylsilyl)ethynyl)naphthalene derivatives
- Naphthalen-1-yl trifluoromethanesulfonate derivatives The presence of the triisopropylsilyl and trifluoromethanesulfonate groups in the same molecule provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C24H30F4O5SSi |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
[2-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H30F4O5SSi/c1-15(2)35(16(3)4,17(5)6)12-11-18-9-8-10-19-13-20(32-14-31-7)22(25)23(21(18)19)33-34(29,30)24(26,27)28/h8-10,13,15-17H,14H2,1-7H3 |
InChI-Schlüssel |
IKGJOBIPWJINRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=C(C(=C21)OS(=O)(=O)C(F)(F)F)F)OCOC)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)






